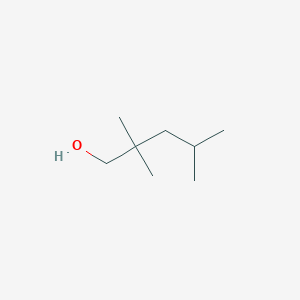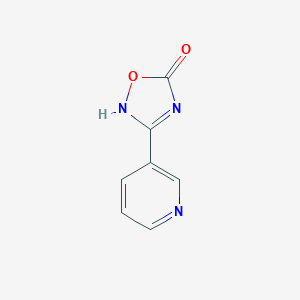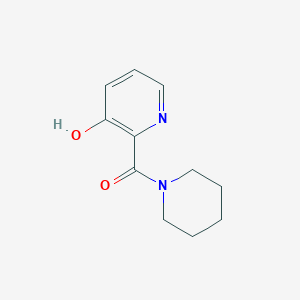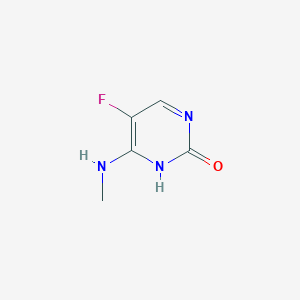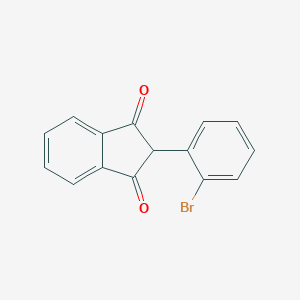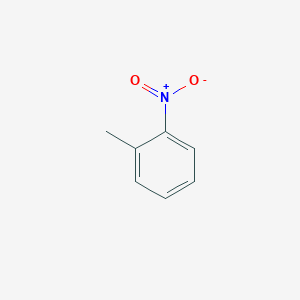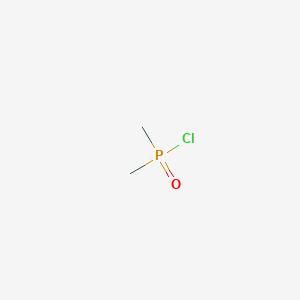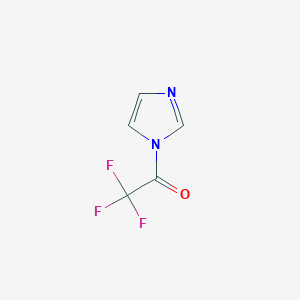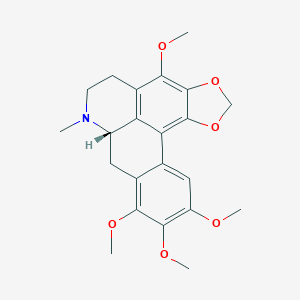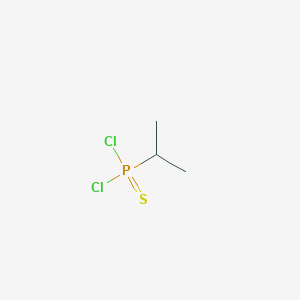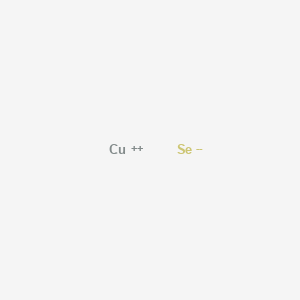
Copper selenide (CuSe)
描述
Copper selenide (CuSe), also known as copper(II) selenide, is a chemical compound composed of copper and selenium. It is a semiconductor material with a unique crystal structure that exhibits interesting electrical and optical properties. This compound is of significant interest in various fields, including materials science, electronics, and thermoelectrics.
作用机制
Copper selenide (CuSe), also known as cupric selenide, is an inorganic binary compound with a wide range of applications due to its unique properties .
Target of Action
Copper selenide primarily targets glucose and dopamine molecules for detection and monitoring . It has been used in the development of non-enzymatic glucose biosensors . It also has applications in electrocatalysis, photothermal therapy, flexible electronics, and solar cells .
Mode of Action
Copper selenide interacts with its targets through electrochemical reactions . In glucose biosensors, copper selenide can electro-oxidize glucose at different applied potentials . This interaction results in changes in the electrical properties of the sensor, allowing for the detection and monitoring of glucose levels .
Biochemical Pathways
It’s known that copper selenide’s interaction with glucose and dopamine involves electrochemical reactions . These reactions likely affect the redox state of the target molecules, leading to changes that can be detected and monitored .
Pharmacokinetics
It’s known that the properties of copper selenide can be influenced by various factors, such as the method of synthesis .
Result of Action
The primary result of copper selenide’s action is the detection and monitoring of glucose levels . Copper selenide-based biosensors have shown high sensitivity for both glucose and dopamine, with low limits of detection . This makes them promising tools for the early diagnosis of conditions like diabetes .
Action Environment
The action of copper selenide can be influenced by various environmental factors. For instance, the performance of copper selenide in thermoelectric applications can be affected by temperature . Additionally, the synthesis method and conditions can impact the morphology and size of copper selenide, which in turn can influence its properties and performance .
生化分析
Biochemical Properties
Copper selenide has been identified as a highly efficient bifunctional sensor for co-detection of glucose and dopamine with high selectivity . As-synthesized copper selenide could electro-oxidize glucose and dopamine at different applied potentials
Cellular Effects
Copper selenide nanoparticles have been used in the degradation of imidacloprid, a neonicotinoid insecticide, from aqueous solutions to ensure a safe, pollutant-free environment
Molecular Mechanism
Copper selenide has been shown to have high thermoelectric properties, with Cu2−xSe exhibiting the highest Seebeck coefficient and lowest thermal conductivity among the three samples owing to its unique crystal structure
Temporal Effects in Laboratory Settings
Copper selenide has been synthesized using wet chemical methods . XRD, SEM, and TEM characterizations revealed that CuSe, Cu3Se2, and Cu2−xSe were prepared successfully and possessed different morphologies and sizes
准备方法
Synthetic Routes and Reaction Conditions: Copper selenide (CuSe) can be synthesized using various methods, including wet chemical methods, hydrothermal synthesis, and solid-state reactions. One common approach involves the reaction of copper salts with selenium sources in an aqueous solution. For example, copper(II) sulfate and sodium selenite can react in an aqueous medium to form cupric selenide.
Industrial Production Methods: In industrial settings, cupric selenide is often produced through high-temperature solid-state reactions. This involves heating a mixture of copper and selenium powders in a controlled atmosphere to achieve the desired stoichiometry and phase purity. The reaction is typically carried out at temperatures ranging from 400°C to 600°C.
化学反应分析
Types of Reactions: Copper selenide (CuSe) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Copper selenide (CuSe) can be oxidized by oxygen or other oxidizing agents to form copper oxides and selenium dioxide.
Reduction: It can be reduced by hydrogen or other reducing agents to form elemental copper and selenium.
Substitution: Copper selenide (CuSe) can react with halogens or other chalcogens to form corresponding copper halides or selenides.
Major Products Formed:
Oxidation: Copper oxides (CuO, Cu2O) and selenium dioxide (SeO2).
Reduction: Elemental copper (Cu) and selenium (Se).
Substitution: Copper halides (CuX, where X = Cl, Br, I) and other selenides.
科学研究应用
Copper selenide (CuSe) has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other copper and selenium compounds.
Biology: Copper selenide (CuSe) nanoparticles are explored for their potential use in biomedical imaging and drug delivery.
Medicine: Research is ongoing to investigate its potential as an antimicrobial agent and in cancer therapy.
Industry: Copper selenide (CuSe) is used in the production of thermoelectric materials, photovoltaic cells, and electronic devices due to its semiconducting properties.
相似化合物的比较
Copper(I) Selenide (Cu2Se): Exhibits different stoichiometry and electrical properties.
Copper(II) Sulfide (CuS): Similar in structure but contains sulfur instead of selenium.
Copper(II) Telluride (CuTe): Contains tellurium and has different thermoelectric properties.
Uniqueness: Copper selenide (CuSe) is unique due to its specific crystal structure and the balance of electrical conductivity and thermal stability, making it a promising material for flexible thermoelectric devices and other advanced applications.
属性
IUPAC Name |
copper;selenium(2-) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.Se/q+2;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMULOZLYOQCZOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cu+2].[Se-2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuSe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501014324 | |
| Record name | Copper selenide (CuSe) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501014324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1317-41-5 | |
| Record name | Cupric selenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001317415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Copper selenide (CuSe) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Copper selenide (CuSe) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501014324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper selenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.885 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CUPRIC SELENIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TY4U83X24 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the role of cupric selenide in enhancing the performance of thin-film solar cells?
A: Cupric selenide plays a crucial role in the fabrication of Copper Indium Gallium diSelenide (CIGSe) solar cells, particularly during the three-stage co-evaporation process. [] Introducing a secondary cupric selenide phase during the second stage promotes significant grain growth in CIGSe nanoparticles. This enhanced grain size leads to improved efficiency compared to devices solely based on CIGSe nanoparticles. For example, incorporating cupric selenide nanoparticles resulted in a 4.3% total area power conversion efficiency under AM1.5 simulated radiation, showcasing its potential for boosting solar cell performance. []
Q2: How does the presence of cupric selenide impact the structural properties of selenium nanowires?
A: Research indicates that single crystalline selenium nanowires undergo a transformation when exposed to cupric selenide formation. [] This transformation, achieved through a one-pot reaction under ambient conditions, results in the creation of polycrystalline copper selenide@polystyrene nanowires containing both cuprous selenide and cupric selenide. [] The resulting nanowires exhibit a combination of hexagonal, cubic, and orthorhombic phases of copper selenide, highlighting the structural changes induced by cupric selenide formation. []
Q3: What analytical techniques are employed to characterize and study cupric selenide materials?
A3: A range of sophisticated analytical techniques are used to characterize cupric selenide materials. These include:
- X-ray powder diffraction: This technique helps identify the crystalline phases present in the material, for instance, differentiating between hexagonal, cubic, and orthorhombic phases of copper selenide. [, ]
- Scanning transmission electron microscopy (STEM) and electron energy-loss spectroscopy (EELS): These provide insights into the material's morphology, size, and elemental composition. []
- X-ray photoelectron spectroscopy (XPS): This surface-sensitive technique offers information about the material's elemental composition and chemical states. []
- UV-vis absorption spectroscopy: This technique helps determine the optical bandgap of the material, crucial for understanding its light absorption properties. []
- Electrical conductivity and differential thermal analysis measurements: These methods are employed to investigate the reaction kinetics and phase transformations in copper selenide materials. []
Q4: Can you elaborate on the growth mechanism of copper selenide crystals?
A: Research using electron microscopy has shed light on the growth mechanism of copper selenide crystals formed through the reaction of vacuum-deposited selenium films with copper metal. [] The findings suggest that both cuprous and cupric selenide crystals exhibit unique growth patterns within the selenium films. Ribbon-shaped crystals, composed of numerous narrow crystals with twisted lattices, are observed. [] Furthermore, fan-shaped crystals emerge radially from the tips of these ribbon-shaped crystals. [] This growth pattern is attributed to the self-diffusion of copper atoms within the growing crystals, highlighting the influence of atomic-level processes on material formation.
Q5: Are there alternative methods for determining selenium content indirectly?
A: Yes, indirect methods can be utilized to determine selenium content. One such method involves a reaction with copper ions. [] Selenium(IV) reacts with a known excess of Cu2+ ions to form a cupric selenide precipitate. [] The remaining unreacted Cu2+ in the solution is then measured using Flame Atomic Absorption Spectroscopy (FAAS). [] This method allows for the indirect quantification of selenium by relating it to the amount of Cu2+ consumed during the reaction. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




